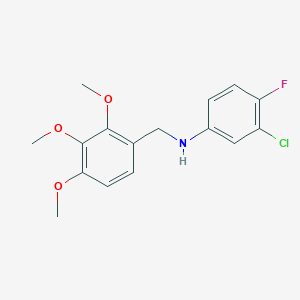![molecular formula C18H16N2O2S B5880361 N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5880361.png)
N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide, commonly known as AP39, is a novel compound that has been extensively studied for its potential therapeutic applications. AP39 is a hydrogen sulfide (H2S) donor molecule that has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
作用機序
AP39 exerts its therapeutic effects by releasing N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide, a gasotransmitter that plays a crucial role in various physiological processes. N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to have a wide range of effects, including vasodilation, anti-inflammatory, and anti-oxidant effects. AP39 releases N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide in a controlled manner, allowing for the targeted delivery of this important molecule to specific tissues and organs.
Biochemical and Physiological Effects
AP39 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and apoptosis, making it a promising candidate for the treatment of various diseases. In addition, AP39 has been shown to improve mitochondrial function, which is essential for the proper functioning of cells.
実験室実験の利点と制限
One of the main advantages of AP39 is its ability to release N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide in a controlled manner, allowing for the targeted delivery of this important molecule to specific tissues and organs. However, one of the limitations of AP39 is its complex synthesis process, which can make it difficult to produce in large quantities.
将来の方向性
There are several future directions for the study of AP39. One potential application is in the treatment of neurodegenerative disorders such as Alzheimer's disease. AP39 has been shown to improve mitochondrial function, which is essential for the proper functioning of neurons. Another potential application is in the treatment of cardiovascular diseases. AP39 has been shown to exhibit vasodilatory effects, which can help to reduce blood pressure and improve blood flow. Finally, AP39 may also have potential applications in the treatment of cancer. AP39 has been shown to exhibit anti-inflammatory and anti-oxidant effects, which can help to reduce the risk of cancer development.
合成法
The synthesis of AP39 is a complex process that involves several steps. The starting material for the synthesis is 3-phenylacrylamide, which is reacted with acetic anhydride to form the corresponding acetyl derivative. The resulting compound is then reacted with thioamide to form the final product, AP39.
科学的研究の応用
AP39 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, anti-oxidant, and anti-apoptotic effects, making it a promising candidate for the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
特性
IUPAC Name |
(E)-N-[(3-acetylphenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-13(21)15-8-5-9-16(12-15)19-18(23)20-17(22)11-10-14-6-3-2-4-7-14/h2-12H,1H3,(H2,19,20,22,23)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAGXLHPCOMVTG-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(3-acetylphenyl)carbamothioyl]-3-phenylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(2-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5880294.png)

![N'-[(3,4-diethoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5880307.png)

![2-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5880333.png)

![N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B5880343.png)
![N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5880357.png)
![3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5880360.png)
![1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5880375.png)

